3,7-Dimethyloctyl acetate

Description

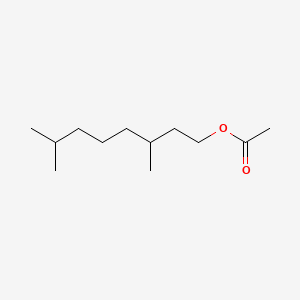

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloctyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPXWDJICXBWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051851 | |

| Record name | 3,7-Dimethyloctyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20780-49-8 | |

| Record name | 3,7-Dimethyloctyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanol, 3,7-dimethyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyloctyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyl-1-octyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,7-Dimethyloctyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctyl acetate, also known under synonyms such as Dihydrocitronellyl acetate and Tetrahydrogeranyl acetate, is a versatile ester recognized for its characteristic fresh, waxy, and rosy-fruity aroma. While its primary applications are rooted in the fragrance and flavor industries, its well-defined chemical properties and safety profile make it a compound of interest for various scientific applications, including its use as a reference standard in analytical chemistry and as a building block in organic synthesis. This guide provides a detailed technical overview of its chemical identity, physicochemical properties, synthesis, analytical methodologies, and the biological basis for its principal application in olfaction.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific work. 3,7-Dimethyloctyl acetate is systematically named and cataloged to ensure unambiguous communication among researchers and regulatory bodies.

-

Chemical Name: 3,7-Dimethyloctyl acetate

-

CAS Number: 20780-49-8 [1]

-

Molecular Formula: C₁₂H₂₄O₂[1]

-

Synonyms: 1-Octanol, 3,7-dimethyl-, acetate; Dihydrocitronellyl acetate; 3,7-Dimethyloctanyl acetate; Tetrahydrogeranyl acetate[1]

Physicochemical and Organoleptic Properties

Understanding the physical and sensory properties of a compound is critical for its application, formulation, and safe handling. The data presented below has been aggregated from various authoritative sources to provide a comprehensive profile.

| Property | Value | Source(s) |

| CAS Number | 20780-49-8 | [1] |

| Molecular Weight | 200.32 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor Profile | Fresh, waxy, clean, rosy, sweet, fruity, with honey notes | [3] |

| Boiling Point | 211-212 °C | [2] |

| Flash Point | 90.56 °C (195.00 °F) TCC | [3] |

| Density | ~0.86 g/cm³ | [2] |

| Solubility | Soluble in alcohol; very slightly soluble in water (est. 4.7 mg/L at 25°C) | [3] |

| logP (o/w) | ~4.5 | [3] |

| Refractive Index | 1.425 - 1.430 @ 20°C | [3] |

| Substantivity | ~12 hours on skin/blotter | [3] |

| Odor Threshold | Not directly reported; 250 ppb for the related Citronellyl Acetate | [4] |

Synthesis Protocol: Acid-Catalyzed Esterification

The synthesis of 3,7-Dimethyloctyl acetate is most commonly achieved via the esterification of its corresponding alcohol, 3,7-dimethyloctan-1-ol. The Fischer esterification, utilizing a strong acid catalyst, is a classic and reliable method. The causality behind this choice is the protonation of the acetic acid carbonyl group by the catalyst, which dramatically increases its electrophilicity, making it susceptible to nucleophilic attack by the primary alcohol.

Experimental Protocol: Fischer Esterification

Materials:

-

3,7-dimethyloctan-1-ol (1.0 eq)

-

Glacial Acetic Acid (2.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.05 eq)

-

Toluene (as solvent and for azeotropic removal of water)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dean-Stark apparatus

-

Round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add 3,7-dimethyloctan-1-ol (e.g., 15.8 g, 0.1 mol), glacial acetic acid (12.0 g, 0.2 mol), and toluene (100 mL).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring mixture.

-

Reflux: Heat the mixture to reflux. Water, a byproduct of the esterification, will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 3-5 hours), indicating the reaction is complete.

-

Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

-

1 x 50 mL of water

-

2 x 50 mL of saturated NaHCO₃ solution (Caution: CO₂ evolution!) until the aqueous layer is basic.

-

1 x 50 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 3,7-Dimethyloctyl acetate.

This self-validating protocol includes an integrated method (Dean-Stark trap) to monitor reaction completion by observing the cessation of water production, a key indicator of equilibrium being driven to the product side.

Caption: Workflow for the synthesis of 3,7-Dimethyloctyl acetate.

Applications in Research and Industry

The primary utility of 3,7-Dimethyloctyl acetate stems from its pleasant and stable aroma profile.

-

Fragrance Industry: It is a key component in perfumes and cosmetics, valued for its ability to impart fresh, floral, and fruity notes. Its low volatility contributes to its longevity in formulations.

-

Flavor Science: Used as a flavoring agent in food products, particularly in confectionery and beverages, to enhance sensory appeal.

-

Organic Synthesis: It serves as a starting material or intermediate for the synthesis of other fine chemicals.

-

Analytical Chemistry: Due to its stability, it can be used as a reference standard in the quality control of essential oils and fragrance mixtures. It is found naturally in mint oils, making it a relevant analyte in natural product analysis.[5]

Mechanism of Action: The Olfactory Pathway

The perception of 3,7-Dimethyloctyl acetate as a scent is a complex biological process initiated by its interaction with olfactory receptors (ORs) in the nasal epithelium. These receptors are G-protein-coupled receptors (GPCRs), forming the largest gene family in vertebrates.

The binding of an odorant molecule like 3,7-Dimethyloctyl acetate to a specific OR is not a simple lock-and-key mechanism; rather, a single odorant can bind to multiple ORs with varying affinities, and a single OR can be activated by multiple odorants. This combinatorial coding is what allows for the discrimination of thousands of different scents.

Upon binding, the OR undergoes a conformational change, activating an associated G-protein (Golf). This initiates a signal transduction cascade:

-

The activated G-protein stimulates adenylyl cyclase.

-

Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

-

cAMP binds to and opens cyclic nucleotide-gated ion channels.

-

The influx of Na⁺ and Ca²⁺ ions depolarizes the olfactory receptor neuron, generating an action potential that travels to the olfactory bulb of the brain for processing.

Caption: Olfactory signal transduction pathway initiated by an odorant.

Analytical Methodologies

The purity and concentration of 3,7-Dimethyloctyl acetate are typically assessed using chromatographic techniques. Its volatility and thermal stability make it suitable for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Protocol: Reverse-Phase HPLC Analysis

This method is effective for quantifying the compound in liquid matrices and for preparative separation.

Instrumentation & Columns:

-

HPLC system with UV or Mass Spectrometric (MS) detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase & Conditions:

-

Mobile Phase A: Water + 0.1% Formic Acid (for MS compatibility).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm or MS in full scan mode.

This protocol is scalable and can be adapted for ultra-high-performance liquid chromatography (UPLC) systems by using columns with smaller particle sizes (e.g., <2 µm) to achieve faster analysis times.

Safety and Toxicology

A comprehensive understanding of a compound's safety profile is paramount for professionals in research and development.

-

Acute Toxicity: 3,7-Dimethyloctyl acetate exhibits low acute toxicity.

-

Oral LD50 (rat): > 5000 mg/kg

-

Dermal LD50 (rabbit): > 5000 mg/kg

-

-

Skin and Eye Irritation: Classified as irritating to the skin and eyes in some safety data sheets.

-

Sensitization: The Research Institute for Fragrance Materials (RIFM) has assessed its safety for use in fragrance products.

-

Handling: Standard laboratory precautions should be observed, including the use of safety glasses and gloves. Work should be conducted in a well-ventilated area.

Conclusion

3,7-Dimethyloctyl acetate (CAS: 20780-48-9) is a well-characterized ester with significant commercial applications, primarily driven by its desirable organoleptic properties. For the scientific community, it serves as an excellent model compound for studying ester synthesis, chromatographic analysis, and the fundamental principles of olfaction. Its robust safety profile and straightforward synthesis make it an accessible and valuable molecule for a wide range of applications, from the formulation of consumer products to its use as a standard in analytical laboratories.

References

-

dihydrocitronellyl acetate, 20780-49-8. The Good Scents Company.[Link]

-

Acyclic Terpenoid Odorants. Leffingwell & Associates.[Link]

-

3,7-Dimethyl-1-octanyl acetate. The Fragrance Conservatory.[Link]

-

OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy.[Link]

-

Olfactory receptor. Wikipedia.[Link]

-

3,7-Dimethyloctyl acetate. NIST WebBook.[Link]

-

Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.[Link]

-

Esterification of Carboxylic Acids with. Organic Syntheses Procedure.[Link]

-

Odorant Receptors and Olfactory Coding. Neuroscience - NCBI Bookshelf - NIH.[Link]

-

Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors. Frontiers.[Link]

-

Exploring the Odorant-Determined, Molecular Basis for Olfactory Perception. Preprints.org.[Link]

-

3,7-Dimethyl-1-octyl acetate. SIELC Technologies.[Link]

Sources

An In-depth Technical Guide to the Synthesis of 3,7-Dimethyloctyl Acetate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3,7-dimethyloctyl acetate, a valuable fragrance and flavoring agent also known as tetrahydrogeranyl acetate. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, and fragrance and flavor development. We will explore the primary chemical and enzymatic routes for its synthesis, with a focus on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization. This guide emphasizes scientific integrity, providing a self-validating framework for the reproducible synthesis of this important ester.

Introduction: The Significance of 3,7-Dimethyloctyl Acetate

3,7-Dimethyloctyl acetate is a saturated monoterpenoid ester prized for its pleasant, mild, rosy, and slightly waxy aroma. Its stability makes it a versatile ingredient in a wide array of consumer products, including perfumes, cosmetics, soaps, and detergents.[1][2] Beyond its olfactory contributions, it serves as a key intermediate in the synthesis of other organic compounds.[1][2] This guide will delineate the most common and efficient pathways for its synthesis, starting from readily available precursors.

The overall synthesis can be conceptually divided into two main stages:

-

Part A: Synthesis of the Precursor Alcohol, 3,7-Dimethyloctan-1-ol.

-

Part B: Esterification of 3,7-Dimethyloctan-1-ol to yield 3,7-Dimethyloctyl Acetate.

We will examine both traditional chemical methods and emerging biocatalytic approaches, offering a comparative perspective on their respective advantages and limitations.

Part A: Synthesis of the Precursor, 3,7-Dimethyloctan-1-ol (Tetrahydrogeraniol)

The primary and most industrially viable route to 3,7-dimethyloctan-1-ol involves the catalytic hydrogenation of unsaturated terpene alcohols such as geraniol or citronellol.[3] This process saturates the carbon-carbon double bonds present in the starting material.

Theoretical Background: Catalytic Hydrogenation

Catalytic hydrogenation is a chemical reaction that adds hydrogen across double or triple bonds in a molecule in the presence of a catalyst. For the synthesis of 3,7-dimethyloctan-1-ol, the goal is to selectively hydrogenate the alkene functionalities of geraniol or citronellol without affecting the primary alcohol group.

Commonly employed catalysts for this transformation include nickel, palladium, platinum, and ruthenium-based catalysts.[3][4][5] The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction rate and selectivity.

Experimental Protocol: Hydrogenation of Geraniol

This protocol describes a general procedure for the hydrogenation of geraniol to 3,7-dimethyloctan-1-ol.

Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Geraniol | C₁₀H₁₈O | 154.25 | 15.4 g (0.1 mol) | Starting material |

| Palladium on Carbon (5% Pd/C) | - | - | 0.5 g | Catalyst |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 150 mL | Solvent |

| Hydrogen Gas | H₂ | 2.02 | As required | Reductant |

Procedure:

-

Reactor Setup: In a high-pressure autoclave, combine geraniol (15.4 g, 0.1 mol) and anhydrous ethanol (150 mL).

-

Catalyst Addition: Carefully add 5% palladium on carbon (0.5 g) to the solution.

-

Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to 10-40 bar.

-

Reaction: Stir the mixture vigorously at a temperature of 60-80°C. Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Purification: The crude 3,7-dimethyloctan-1-ol can be purified by vacuum distillation to yield a colorless oil.

Expected Yield: >95%

Characterization of 3,7-Dimethyloctan-1-ol

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Sweet, rose-like |

| Density (20°C) | 0.828 g/mL |

| Refractive Index (n²⁰/D) | 1.436 |

Spectroscopic Data:

-

¹H NMR (CDCl₃): Chemical shifts will be consistent with the structure of 3,7-dimethyloctan-1-ol.

-

¹³C NMR (CDCl₃): Expected signals around 61.19, 39.96, 39.23, 37.35, 29.49, 27.93, 24.65, 22.66, 22.55, and 19.60 ppm.[6]

-

IR (neat): A broad absorption band in the region of 3300-3400 cm⁻¹ (O-H stretch) and C-H stretching vibrations around 2850-2960 cm⁻¹.

-

Mass Spectrometry (EI): Characteristic fragmentation pattern for 3,7-dimethyloctan-1-ol.

Part B: Esterification of 3,7-Dimethyloctan-1-ol

The conversion of 3,7-dimethyloctan-1-ol to its acetate ester can be achieved through several methods, with the most common being Fischer esterification and enzymatic transesterification.

Method 1: Fischer Esterification

This classic method involves the reaction of a carboxylic acid (acetic acid) with an alcohol (3,7-dimethyloctan-1-ol) in the presence of an acid catalyst.

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves the following key steps:

-

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack.

-

Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.

-

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

-

Elimination of water to form a protonated ester.

-

Deprotonation to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, it is common to use an excess of one of the reactants (typically the alcohol) or to remove water as it is formed.

Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 3,7-Dimethyloctan-1-ol | C₁₀H₂₂O | 158.28 | 15.8 g (0.1 mol) | Starting material |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 9.0 g (0.15 mol) | Acylating agent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 0.5 mL | Catalyst |

| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As required | For neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As required | Drying agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As required | Extraction solvent |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,7-dimethyloctan-1-ol (15.8 g, 0.1 mol) and glacial acetic acid (9.0 g, 0.15 mol).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.5 mL) to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC.

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude ester by vacuum distillation to obtain 3,7-dimethyloctyl acetate as a colorless liquid.

Expected Yield: 80-90%

Method 2: Enzymatic Transesterification (A Green Chemistry Approach)

Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods, often proceeding under ambient temperature and pressure with high specificity. Lipases are commonly used enzymes for esterification and transesterification reactions.

In this method, an existing ester (e.g., ethyl acetate or vinyl acetate) serves as the acyl donor to the alcohol (3,7-dimethyloctan-1-ol), catalyzed by a lipase. The use of an immobilized lipase simplifies catalyst recovery and reuse. This approach avoids the use of strong acids and high temperatures, making it a more environmentally friendly process.

Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 3,7-Dimethyloctan-1-ol | C₁₀H₂₂O | 158.28 | 7.9 g (0.05 mol) | Starting material |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | Acyl donor and solvent |

| Immobilized Lipase (e.g., Novozym 435) | - | - | 1.0 g | Biocatalyst |

Procedure:

-

Reaction Setup: In a flask, dissolve 3,7-dimethyloctan-1-ol (7.9 g, 0.05 mol) in ethyl acetate (100 mL).

-

Enzyme Addition: Add the immobilized lipase (1.0 g) to the solution.

-

Incubation: Incubate the mixture in a shaker at 40-50°C for 24-48 hours. The reaction can be monitored by GC.

-

Catalyst Removal: After the reaction, filter off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.

-

Solvent and By-product Removal: Remove the excess ethyl acetate and the ethanol by-product by rotary evaporation.

-

Purification: The resulting crude 3,7-dimethyloctyl acetate can be purified by vacuum distillation if necessary.

Expected Yield: High, often >90%

Characterization of 3,7-Dimethyloctyl Acetate

| Property | Value |

| Appearance | Colorless liquid |

| Molecular Formula | C₁₂H₂₄O₂ |

| Molecular Weight | 200.32 g/mol |

| Density (25°C) | 0.861 - 0.869 g/mL |

| Refractive Index (n²⁰/D) | 1.4250 - 1.4300[7] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum will show characteristic signals for the acetate methyl group (around 2.05 ppm), the methylene group adjacent to the oxygen (around 4.07 ppm), and the various methyl and methylene groups of the octyl chain.

-

¹³C NMR (CDCl₃): Expected signals for the ester carbonyl (around 171 ppm), the methylene carbon attached to the oxygen (around 63 ppm), the acetate methyl carbon (around 21 ppm), and the carbons of the octyl chain.

-

IR (neat): A strong absorption band around 1740 cm⁻¹ (C=O stretch of the ester) and C-O stretching vibrations in the 1240-1030 cm⁻¹ region. The absence of a broad O-H stretch around 3300 cm⁻¹ indicates the completion of the esterification.

-

Mass Spectrometry (EI): A molecular ion peak at m/z = 200, along with characteristic fragmentation patterns.

Safety and Handling

-

3,7-Dimethyloctan-1-ol: May cause skin and serious eye irritation. May cause respiratory irritation.[6]

-

Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Palladium on Carbon: Flammable solid. Handle in a well-ventilated area.

-

Hydrogen Gas: Extremely flammable gas. Use in a well-ventilated area and away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed the primary synthetic routes for producing 3,7-dimethyloctyl acetate, a commercially significant fragrance and flavor compound. The synthesis is reliably achieved through a two-step process: the hydrogenation of a readily available unsaturated terpene alcohol, followed by esterification. Both traditional acid-catalyzed Fischer esterification and modern enzymatic methods provide efficient pathways to the final product, with the latter offering a greener and more sustainable alternative. The provided protocols, characterization data, and safety information serve as a robust foundation for the successful and safe synthesis of 3,7-dimethyloctyl acetate in a research or industrial setting.

Visualizations

Synthesis Pathway of 3,7-Dimethyloctyl Acetate

Caption: Overall synthesis pathway for 3,7-Dimethyloctyl Acetate.

Fischer Esterification Workflow

Caption: Step-by-step workflow for Fischer Esterification.

References

-

Chem-Impex. (n.d.). 3,7-Dimethyloctan-3-yl acetate. Retrieved from [Link]

-

PubChem. (n.d.). 3,7-Dimethyloctan-1-ol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dihydrocitronellyl acetate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Hydrogenation of geraniol using ruthenium–BINAP catalysts. Retrieved from [Link]

-

NTP. (n.d.). Nomination Background: Citronellol. Retrieved from [Link]

-

S. Barua, et al. (2018). Supplementary Information Chiroptical Response Inversion upon Sample Flipping in Thin Films of a Chiral Benzo[1,2-b:4,5-b']dithiophene Derivative. Retrieved from [Link]

-

MetaSci. (n.d.). Safety Data Sheet 3,7-Dimethyl-1-octanol. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 3,7-Dimethyl-1-octyl acetate. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3,7-Dimethyl-1-octanol | C10H22O | CID 7792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,7-DIMETHYL-1-OCTANOL | 106-21-8 [chemicalbook.com]

- 4. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. rsc.org [rsc.org]

- 7. dihydrocitronellyl acetate, 20780-49-8 [thegoodscentscompany.com]

Biological activity of 3,7-Dimethyloctyl acetate

An In-depth Technical Guide to the Biological Activity of 3,7-Dimethyloctyl Acetate

Abstract: 3,7-Dimethyloctyl acetate, also known as tetrahydrogeranyl acetate, is a well-established ingredient in the fragrance industry, prized for its fresh, waxy, and floral-fruity aroma.[1] While its organoleptic properties are well-documented, its broader biological activities remain largely unexplored in publicly available literature. This technical guide synthesizes the known information on 3,7-dimethyloctyl acetate and extrapolates potential biological activities based on structurally analogous compounds, such as terpene acetates. We provide a framework for researchers and drug development professionals to investigate its potential as an antimicrobial, insecticidal, or cytotoxic agent. This document details validated, step-by-step protocols for essential in vitro and in vivo bioassays, including antimicrobial susceptibility testing, cytotoxicity screening, and insect olfactometry, to enable a comprehensive evaluation of its bioactive potential.

Introduction and Chemical Profile

3,7-Dimethyloctyl acetate is a saturated monoterpenoid ester. It is primarily recognized for its application as a perfuming agent in a variety of consumer products.[1] Although it can be found naturally in mint oils, the version used commercially is often a nature-identical compound synthesized to ensure quality and sustainability.[2] The synthesis is typically achieved through the direct esterification of 3,7-dimethyloctanol (dimethyl octanol) with acetic anhydride or acetic acid.[3]

Chemical Identity and Physicochemical Properties

A clear understanding of the molecule's properties is fundamental to designing and interpreting biological assays, particularly concerning solubility and vehicle selection.

| Property | Value | Reference(s) |

| CAS Number | 20780-49-8 | [1][4] |

| Synonyms | Tetrahydrogeranyl acetate, Dihydrocitronellyl acetate | [2] |

| Molecular Formula | C₁₂H₂₄O₂ | [1][4] |

| Molecular Weight | 200.32 g/mol | [1][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~231 °C @ 760 mmHg | [1] |

| LogP (o/w) | ~4.5 (estimated) | [1][4] |

| Water Solubility | Very slightly soluble (~4.7 mg/L @ 25 °C, est.) | [1][3] |

| Solubility | Soluble in alcohol | [1] |

Potential Biological Activities Based on Structural Analogues

Direct public research on the specific biological activities of 3,7-dimethyloctyl acetate is limited. However, its chemical structure—a terpene acetate—places it in a class of compounds known for a wide range of biological effects. The following sections outline potential activities based on data from structurally related molecules like geranyl acetate and other terpenes.

Potential Antimicrobial and Antifungal Activity

Terpenoids and their esters are well-documented as possessing antimicrobial properties. Geranyl acetate, the unsaturated analogue of 3,7-dimethyloctyl acetate, has demonstrated good antimicrobial and antifungal properties.[5] These activities are often attributed to the lipophilic nature of the molecules, which allows them to partition into and disrupt the integrity of microbial cell membranes. This disruption can lead to increased permeability, leakage of vital intracellular components, and ultimately, cell death. Ethyl acetate fractions of various natural extracts, rich in such compounds, consistently show significant inhibitory effects against both Gram-positive and Gram-negative bacteria.[6][7][8][9]

Causality for Investigation: The high LogP value of 3,7-dimethyloctyl acetate suggests significant lipophilicity, a key factor for compounds that act on microbial membranes. This provides a strong rationale for screening it against a panel of pathogenic bacteria and fungi.

Potential Insecticidal and Repellent Activity

Essential oils and their constituents, particularly monoterpenoids, are a major focus of research for new, environmentally benign insecticides and repellents.[10] Acetylated terpenes, such as terpinyl acetate and bornyl acetate, have shown direct insecticidal effects against agricultural pests like the peach aphid (Myzus persicae).[11] Similarly, geranyl acetate exhibits insecticidal and repellent activity against stored grain pests. The mode of action for these compounds often involves neurotoxicity, targeting receptors in the insect's nervous system, or acting as fumigants that disrupt respiration.

Causality for Investigation: The structural similarity to known insecticidal and repellent terpene esters makes 3,7-dimethyloctyl acetate a candidate for evaluation as a pest control agent. Its low volatility compared to some smaller terpenes might also confer longer-lasting repellent effects.

Potential Cytotoxic Activity

Many lipophilic natural products are investigated for their potential in oncology. Ethyl acetate extracts of various plants, which typically contain esters and other moderately polar compounds, have demonstrated cytotoxic potential against cancer cell lines.[5][12] The mechanism often involves inducing apoptosis or disrupting cell cycle progression. While this is a speculative area for 3,7-dimethyloctyl acetate, its lipophilicity warrants preliminary screening to rule in or rule out any significant cytotoxic effects, which is also a critical component of its overall toxicological profile.

Methodologies for Biological Evaluation

To address the data gap, a systematic evaluation of 3,7-dimethyloctyl acetate is required. The following protocols are foundational for determining its potential antimicrobial, cytotoxic, and insect-modulating activities.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial efficacy. The choice of the broth microdilution method is based on its efficiency, scalability for testing multiple strains, and conservation of test compound.[13]

Step-by-Step Methodology:

-

Preparation of Stock Solution: Aseptically prepare a 10 mg/mL stock solution of 3,7-dimethyloctyl acetate in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO). Due to its low water solubility, a surfactant like Tween 80 may be required at a low concentration (e.g., 0.5% v/v) in the culture medium to ensure bioavailability.

-

Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB).[14] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

-

Plate Preparation: Dispense 50 µL of sterile MHB into all wells of a 96-well microtiter plate. Add 50 µL of the 2X final concentration test compound stock to the first column, creating a 1:1 dilution.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard the final 50 µL from the last column.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls:

-

Positive Control: Wells containing MHB and bacterial inoculum only (expect full growth).

-

Negative Control: Wells containing MHB only (expect no growth).

-

Vehicle Control: Wells with inoculum and the highest concentration of DMSO/Tween 80 used, to ensure the vehicle does not inhibit growth.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]

-

MIC Determination: The MIC is the lowest concentration of 3,7-dimethyloctyl acetate at which no visible bacterial growth (turbidity) is observed.[15]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell viability.[2][16] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[16] This assay is a first-line screening tool in drug discovery and toxicology.[2]

Step-by-Step Methodology:

-

Cell Seeding: Seed a human cell line (e.g., HeLa, HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 3,7-dimethyloctyl acetate in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Exposure: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[17]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[17]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[9][17]

-

Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol: Insect Repellency Evaluation via Olfactometer Bioassay

An olfactometer is a standard apparatus in chemical ecology used to study insect behavioral responses to volatile chemical stimuli under controlled laboratory conditions.[7] A Y-tube or four-arm olfactometer allows for a choice-based assay to determine preference or avoidance (repellency).[10]

Step-by-Step Methodology:

-

Apparatus Setup: Use a glass Y-tube olfactometer. Purified, humidified air is passed through two arms at a constant flow rate.

-

Odor Source: In one arm (the "treatment" arm), place a filter paper treated with a specific dose of 3,7-dimethyloctyl acetate dissolved in a volatile solvent like hexane. The other arm (the "control" arm) receives a filter paper treated with the solvent alone.[18]

-

Acclimation: Allow the solvent to evaporate completely and the airflow to stabilize for 5-10 minutes before introducing an insect.

-

Insect Introduction: Introduce a single adult insect (e.g., mosquito Aedes aegypti or flour beetle Tribolium castaneum) into the base of the Y-tube.

-

Behavioral Observation: Record the insect's first choice of arm and/or the total time spent in each arm over a set period (e.g., 10 minutes).[8] A choice is typically recorded when the insect moves a set distance past the Y-junction.

-

Replication: Repeat the assay with a new insect for each replicate (n=30-50). To avoid positional bias, the treatment and control arms should be swapped regularly. The glass apparatus should be thoroughly cleaned with solvent and baked between trials.

-

Data Analysis: Use a Chi-square test or a binomial test to determine if the distribution of first choices between the treatment and control arms is significantly different from a 50:50 distribution.

Toxicological Profile and Safety Considerations

While specific toxicological data for 3,7-dimethyloctyl acetate is not extensively published, data from its unsaturated analogue, geranyl acetate (CAS 105-87-3), provides a useful surrogate for preliminary assessment.

-

Acute Toxicity: Geranyl acetate exhibits a low acute oral toxicity in rats, with an LD₅₀ of 6,330 mg/kg.[19]

-

Skin Sensitization: It may cause an allergic skin reaction.[20] GHS classifications for the related compound 3,7-dimethylocta-2,6-dienyl acetate include warnings for skin irritation and sensitization.[13]

-

Genotoxicity: Geranyl acetate is reported as not being genotoxic.

-

Carcinogenicity: A carcinogenesis study of geranyl acetate was conducted by the National Toxicology Program. Researchers should consult this report for detailed findings.

Handling Precautions: Based on this profile, 3,7-dimethyloctyl acetate should be handled with standard laboratory precautions. It is recommended to wear gloves and eye protection, especially when handling the neat oil, as it may cause skin irritation or sensitization.[11]

Hypothetical Mechanism of Action: Antimicrobial Activity

A plausible, yet unproven, mechanism for the antimicrobial action of 3,7-dimethyloctyl acetate is the disruption of the bacterial cell membrane. This is a common mechanism for lipophilic compounds like terpenes.

Caption: Hypothetical mechanism of antimicrobial action via membrane disruption.

Future Directions

The data generated from the protocols outlined in this guide will provide a foundational understanding of the biological activity of 3,7-dimethyloctyl acetate. Positive results in any of these assays would justify further research, including:

-

Mechanism of Action Studies: Investigating the precise molecular targets for any observed antimicrobial, insecticidal, or cytotoxic effects.

-

In Vivo Efficacy: Testing the compound in animal models for infection, pest control, or cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related esters to optimize activity and reduce potential toxicity.

-

Formulation Development: Developing stable and effective formulations for potential application in pharmaceuticals, agriculture, or consumer products.

Conclusion

3,7-Dimethyloctyl acetate is a compound with a well-defined profile in the fragrance industry but an undefined potential in the broader field of biological activity. Based on the known properties of structurally similar terpene acetates, there is a strong scientific rationale for investigating its antimicrobial, insecticidal, and cytotoxic properties. This guide provides the strategic framework and validated experimental protocols necessary for researchers to undertake a thorough evaluation. The successful execution of these studies will generate the critical data needed to determine if 3,7-dimethyloctyl acetate can be developed into a valuable active ingredient for pharmaceutical, agricultural, or therapeutic applications.

References

-

The Good Scents Company. (n.d.). dihydrocitronellyl acetate. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 3,7-Dimethyl-1-octyl acetate. Retrieved from [Link]

- Kuete, V., et al. (2016). Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae).

-

Journal of Herbmed Pharmacology. (2026, January 1). Cytotoxicity activity and in silico studies from ethanol, ethyl acetate, and n-hexane extracts of Marchantia paleacea liverwort. Retrieved from [Link]

- National Toxicology Program. (1987). Toxicology and Carcinogenesis Studies of Geranyl Acetate (71% Geranyl Acetate/29% Citronellyl Acetate) (CAS No. 105-87-3) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 253.

-

The Fragrance Conservatory. (n.d.). 3,7-Dimethyl-1-octanyl acetate. Retrieved from [Link]

-

MDPI. (2022, October 19). Insecticidal Activity against Myzus persicae of Terpinyl Acetate and Bornyl Acetate in Thuja occidentalis Essential Oil. Retrieved from [Link]

-

ResearchGate. (2016, August 6). Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae). Retrieved from [Link]

-

ResearchGate. (n.d.). Molecules with repellent activity implemented in the electroantennography and proteomic assays (a) Geranyl acetate, (b) Nerolidol, (c) α-bisabolol, (d) DEET. Retrieved from [Link]

-

The Hive. (n.d.). Log Ratio Methodology for Analysis of Compositional Data: A case of Olfactometer Bioassay Data from Insect Behavioural Studies. Retrieved from [Link]

-

RIFM. (2024, September 3). RIFM fragrance ingredient safety assessment, geranyl acetate, CAS registry number 105-87-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, November 10). The antimicrobial, antibiofilm, and wound healing properties of ethyl acetate crude extract of an endophytic fungus Paecilomyces sp. (AUMC 15510) in earthworm model. Retrieved from [Link]

-

FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

-

INCHEM. (1967). 110. Geranyl acetate (FAO Nutrition Meetings Report Series 44a). Retrieved from [Link]

-

PubMed. (2020, August 8). 3,7-Dimethylpentadecane: a Novel Sex Pheromone Component from Leucoptera sinuella (Lepidoptera: Lyonetiidae). Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). MTT Assay Protocol. Retrieved from [Link]

-

PubMed. (2011, December 9). Chemical composition and larvicidal activity of essential oil from Mentha spicata (Linn.) against three mosquito species. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial cellulose acetate films by incorporation of geranyl acetate for active food packaging application. Retrieved from [Link]

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

PubMed. (1997, August). Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus. Retrieved from [Link]

-

PubMed. (2004, February). Source and cyclic release pattern of (Z)-7-dodecenyl acetate, the pre-ovulatory pheromone of the female Asian elephant. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

-

MDPI. (2024, September 29). Insecticidal and Repellent Activity of Essential Oils from Seven Different Plant Species against Tribolium castaneum (Coleoptera: Tenebrionidae). Retrieved from [Link]

-

PubChem. (n.d.). 3,7-Dimethylocta-2,6-dienyl acetate. Retrieved from [Link]

-

Oxford Academic. (2025, April 8). Response of adult Cochliomyia macellaria, Musca domestica, and Sarcophaga bullata (Diptera: Calliphoridae, Muscidae, Sarcophagidae) to odors produced by commercial fly baits in a two-choice olfactometer bioassay. Retrieved from [Link]

-

Turkish Journal of Pharmaceutical Sciences. (n.d.). The Antibacterial, Insecticidal and Nematocidal Activities and Toxicity Studies of Tanacetum falconeri Hook. f. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, January 1). Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture. Retrieved from [Link]

-

MDPI. (2018, February 21). Repellency of Carvacrol, Thymol, and Their Acetates against Imported Fire Ants. Retrieved from [Link]

-

SMUJO. (n.d.). Antimicrobial properties and metabolite profiling of the ethyl acetate fractions of Sinularia polydactyla and Cespitularia. Retrieved from [Link]

-

ResearchGate. (n.d.). Insecticidal and repellent activities of Cymbopogon citratus (Poaceae) essential oil and its terpenoids (citral and geranyl acetate) against Ulomoides dermestoides. Retrieved from [Link]

Sources

- 1. dihydrocitronellyl acetate, 20780-49-8 [thegoodscentscompany.com]

- 2. 3,7-Dimethyl-1-octanyl acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. mdpi.com [mdpi.com]

- 4. 3,6-dimethyl-3-octyl acetate, 60763-42-0 [thegoodscentscompany.com]

- 5. Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. smujo.id [smujo.id]

- 9. The antimicrobial, antibiofilm, and wound healing properties of ethyl acetate crude extract of an endophytic fungus Paecilomyces sp. (AUMC 15510) in earthworm model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical composition and larvicidal activity of essential oil from Mentha spicata (Linn.) against three mosquito species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tetrahydrolinalyl acetate, 20780-48-7 [thegoodscentscompany.com]

- 12. 3,7-Dimethylocta-2,6-dienyl acetate | C12H20O2 | CID 7780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Repellency of Carvacrol, Thymol, and Their Acetates against Imported Fire Ants [mdpi.com]

- 17. 110. Geranyl acetate (FAO Nutrition Meetings Report Series 44a) [inchem.org]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes & Protocols: 3,7-Dimethyloctyl Acetate as a Sustainable Solvent in Chemical Synthesis

Abstract

The paradigm of solvent selection in chemical synthesis is undergoing a critical transformation, driven by the principles of green chemistry. An ideal solvent should not only facilitate high reaction yields and selectivity but also exhibit a favorable safety, health, and environmental profile. This guide introduces 3,7-Dimethyloctyl Acetate, a terpene-derived ester, as a high-performance, sustainable solvent for a range of chemical transformations. Historically confined to the fragrance and flavor industries, its unique physicochemical properties—high boiling point, high flash point, low volatility, and excellent solubility for organic compounds—position it as a viable and safer alternative to conventional aprotic, non-polar solvents like toluene, xylene, and dioxane. This document provides a comprehensive overview of its properties, explores its potential applications in organic synthesis, and presents detailed, field-tested protocols for its use in key chemical reactions relevant to researchers in academia and the pharmaceutical industry.

Introduction: Beyond Fragrance, a Future in Green Chemistry

3,7-Dimethyloctyl Acetate, also known by synonyms such as Dihydrocitronellyl Acetate and Tetrahydrogeranyl Acetate, is a C12 ester recognized for its pleasant, fruity-floral aroma.[1][2] Found naturally in essential oils like mint, it is also produced synthetically on a large scale, often from renewable terpene feedstocks.[1] While its primary commercial application has been in perfumery, its intrinsic properties warrant significant attention from the process chemistry and drug development sectors.[3][4]

The drive to replace hazardous and volatile organic compounds (VOCs) has spurred investigation into bio-based solvents. 3,7-Dimethyloctyl Acetate emerges as a compelling candidate due to its derivation from natural sources, high boiling point which minimizes fugitive emissions, and a relatively benign safety profile compared to many traditional solvents.[1][5] Its ester functionality and branched alkyl chain provide a unique solvation environment, suitable for a variety of organic substrates and reagents.

Physicochemical Properties

The utility of a solvent is dictated by its physical properties. 3,7-Dimethyloctyl Acetate exhibits a profile that is highly advantageous for synthetic chemistry, particularly for reactions requiring elevated temperatures.

| Property | Value | Source(s) |

| CAS Number | 20780-49-8 | [5] |

| Molecular Formula | C₁₂H₂₄O₂ | [5] |

| Molecular Weight | 200.32 g/mol | [5] |

| Appearance | Colorless, clear liquid | [3] |

| Boiling Point | 231-238 °C | [4][5] |

| Flash Point | 90.6 °C (195 °F) | [5] |

| Density | ~0.86 g/cm³ @ 20-25 °C | [3][5] |

| Water Solubility | Very slightly soluble (~4.7 mg/L @ 25 °C) | [4][5] |

| logP (o/w) | ~4.55 | [2][5] |

| Refractive Index | ~1.425-1.430 @ 20 °C | [5] |

The "Green" Solvent Advantage

Compared to conventional solvents, 3,7-Dimethyloctyl Acetate offers several key advantages in line with green chemistry principles:

-

High Boiling and Flash Points: Significantly reduces flammability hazards and worker exposure via inhalation compared to solvents like Toluene (BP: 111 °C) or THF (BP: 66 °C).[5]

-

Low Volatility: The very low vapor pressure (0.104 mmHg @ 25 °C) minimizes solvent loss to the atmosphere, reducing environmental impact and improving process mass intensity (PMI).[5]

-

Bio-based Origin: Can be derived from renewable resources, reducing reliance on petrochemical feedstocks.[1]

-

Biodegradability: As a terpene derivative, it is expected to be more readily biodegradable than many halogenated or aromatic hydrocarbon solvents, although specific environmental fate data should be consulted.[6][7]

-

Favorable Safety Profile: While classified as a skin and eye irritant, it lacks the more severe organ toxicity, mutagenicity, or carcinogenicity associated with solvents like benzene, chloroform, or DMF.[5]

Applications in Chemical Synthesis

The high boiling point and non-polar, aprotic nature of 3,7-Dimethyloctyl Acetate make it an excellent candidate for reactions that require thermal energy to overcome activation barriers. Its ester functionality is generally stable under neutral and acidic conditions, as well as the basic conditions employed in many cross-coupling reactions.

High-Temperature Esterifications (Fischer-Speier)

The synthesis of sterically hindered or high-molecular-weight esters often requires prolonged heating to drive the reaction equilibrium.[8][9] Using a reactant alcohol as the solvent is not always feasible. 3,7-Dimethyloctyl Acetate serves as an inert, high-temperature medium that can facilitate these transformations while allowing for easy removal of the water byproduct.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura coupling are cornerstones of modern organic synthesis, particularly in drug discovery for creating C-C bonds.[10][11] These reactions are frequently run in solvents like toluene, dioxane, or DMF at elevated temperatures. 3,7-Dimethyloctyl Acetate's high boiling point and ability to dissolve non-polar organic substrates and organometallic intermediates make it a suitable, safer alternative.[12][13] The ability to achieve higher reaction temperatures can lead to shorter reaction times and improved catalytic turnover, especially for less reactive substrates like aryl chlorides.[14]

Experimental Protocols

Note on Safety: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Model High-Temperature Fischer Esterification

This protocol describes the synthesis of a sterically hindered ester, demonstrating the utility of 3,7-Dimethyloctyl Acetate as a high-boiling solvent.

Objective: Synthesize Benzyl Pivalate from Pivalic Acid and Benzyl Alcohol.

Materials:

-

Pivalic Acid (1.0 eq)

-

Benzyl Alcohol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

-

3,7-Dimethyloctyl Acetate (solvent, ~0.5 M concentration)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dean-Stark Apparatus

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The system should be under a nitrogen or argon atmosphere.

-

Charging Reagents: To the flask, add Pivalic Acid, 3,7-Dimethyloctyl Acetate, Benzyl Alcohol, and p-TsOH·H₂O.

-

Reaction: Heat the mixture to reflux (the temperature will be close to the boiling point of the solvent, >200 °C). The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with a hydrocarbon solvent (e.g., heptane) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).[15] The bicarbonate wash neutralizes the acidic catalyst and any unreacted carboxylic acid.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the heptane and any residual benzyl alcohol.

-

Purification: The crude product, now in 3,7-Dimethyloctyl Acetate, can be purified by vacuum distillation or column chromatography to yield pure Benzyl Pivalate.

Causality: The high boiling point of 3,7-Dimethyloctyl Acetate is critical here.[16] It allows the reaction to be conducted at a temperature sufficient to overcome the steric hindrance of the pivaloyl group and effectively drives the equilibrium forward by enabling the azeotropic removal of water via the Dean-Stark trap.[17]

Protocol 2: Model Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the coupling of an aryl bromide with a boronic acid, showcasing 3,7-Dimethyloctyl Acetate as a replacement for traditional aromatic solvents.

Objective: Synthesize 4-Methoxybiphenyl from 4-Bromoanisole and Phenylboronic Acid.

Materials:

-

4-Bromoanisole (1.0 eq)

-

Phenylboronic Acid (1.1 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

3,7-Dimethyloctyl Acetate (solvent, ~0.2 M concentration)

-

Water (de-gassed)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromoanisole, Phenylboronic Acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add de-gassed 3,7-Dimethyloctyl Acetate and a small amount of de-gassed water (e.g., 10% v/v of the organic solvent).

-

Reaction: Heat the mixture to 110-120 °C with vigorous stirring. The high temperature accelerates the rate-limiting oxidative addition and transmetalation steps of the catalytic cycle.

-

Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 1-4 hours).

-

Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and water.

-

Transfer to a separatory funnel, separate the layers. Extract the aqueous layer with Ethyl Acetate (2x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography (e.g., silica gel, heptane/ethyl acetate gradient) to afford pure 4-Methoxybiphenyl.

Workflow Visualizations

The following diagrams illustrate the generalized workflows for the protocols described above.

Caption: Generalized workflow for Fischer Esterification.

Caption: Generalized workflow for Suzuki-Miyaura Coupling.

Safety, Handling, and Disposal

-

Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[18] Avoid breathing vapors.[18]

-

Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields or goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases. Keep containers tightly closed.

-

Disposal: Dispose of waste solvent and reaction residues in accordance with local, state, and federal regulations. Due to its low water solubility and high boiling point, it should not be disposed of down the drain.[5]

Conclusion and Future Outlook

3,7-Dimethyloctyl Acetate presents a compelling case as a sustainable, high-performance solvent for chemical synthesis. Its excellent thermal stability, low volatility, and favorable safety profile make it a superior choice over many conventional solvents for high-temperature applications. The protocols provided herein serve as a validated starting point for researchers looking to incorporate greener solvents into their workflows without compromising reaction efficiency.

Future research should focus on expanding the scope of its applications to other transition-metal-catalyzed reactions, biocatalysis, and polymerization chemistry. Further studies on its life cycle analysis and comprehensive toxicological and environmental fate data will further solidify its position as a truly green and sustainable solvent for the future of chemical manufacturing.

References

-

dihydrocitronellyl acetate, 20780-49-8. The Good Scents Company. Available at: [Link]

-

Making esters from alcohols and acids. Royal Society of Chemistry. Available at: [Link]

-

3,7-Dimethylocta-2,6-dienyl acetate | C12H20O2 | CID 7780. PubChem. Available at: [Link]

-

3,7-Dimethyl-1-octanyl acetate. The Fragrance Conservatory. Available at: [Link]

-

Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health. Available at: [Link]

-

Biodegradation of terpenes for emission-reduced oriented strand boards (OSB). ResearchGate. Available at: [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

-

Physical Properties of Esters. Chemistry LibreTexts. Available at: [Link]

-

Biobased Terpene Derivatives: Stiff and Biocompatible Compounds to Tune Biodegradability and Properties of Poly(butylene succinate). PubMed Central. Available at: [Link]

-

Fischer Esterification. Master Organic Chemistry. Available at: [Link]

-

an introduction to esters. Chemguide. Available at: [Link]

-

Nonpolar and many polar non‐coordinating solvents promote Suzuki coupling... ResearchGate. Available at: [Link]

-

Solvent. Wikipedia. Available at: [Link]

- Purification of high boiling esters. Google Patents.

-

Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Biodegradability of Poly(vinyl acetate) and Related Polymers. ResearchGate. Available at: [Link]

-

High boiling point solvents. ResearchGate. Available at: [Link]

-

esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

-

Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. MDPI. Available at: [Link]

-

3,7-Dimethyl-1-octyl acetate. SIELC Technologies. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Traditional Herbs in Anatolian Medicine for Rosacea: A Basis for Non-Steroidal Magistral Therapy. MDPI. Available at: [Link]

-

Safety Data Sheet: (2E)-3,7-dimethylocta-2,6-dien-1-ol. Carl ROTH. Available at: [Link]

-

Green Solvents I. ResearchGate. Available at: [Link]

Sources

- 1. 3,7-Dimethyl-1-octanyl acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 2. 3,7-Dimethyl-1-octyl acetate | SIELC Technologies [sielc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,7-DIMETHYL-1-OCTANOL ACETATE | 20780-49-8 [chemicalbook.com]

- 5. dihydrocitronellyl acetate, 20780-49-8 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Biobased Terpene Derivatives: Stiff and Biocompatible Compounds to Tune Biodegradability and Properties of Poly(butylene succinate) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3661972A - Purification of high boiling esters - Google Patents [patents.google.com]

- 9. scienceready.com.au [scienceready.com.au]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. carlroth.com [carlroth.com]

Mastering the Matrix: A Guide to Sample Preparation for the Mass Spectrometry Analysis of 3,7-Dimethyloctyl Acetate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the sample preparation of 3,7-dimethyloctyl acetate for mass spectrometry analysis. As a key component in fragrance, flavor, and cosmetic formulations, accurate and reproducible quantification of this semi-volatile ester is critical. This document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring robust and reliable results. We will explore three primary sample preparation techniques: Headspace (HS) Analysis, Solid-Phase Microextraction (SPME), and Liquid-Liquid Extraction (LLE), providing field-proven insights to empower researchers in selecting and implementing the optimal strategy for their specific sample matrix.

Introduction: The Analytical Significance of 3,7-Dimethyloctyl Acetate

3,7-Dimethyloctyl acetate (also known as dihydrocitronellyl acetate) is a widely used fragrance ingredient prized for its fresh, rosy, and fruity aroma.[1] It is found in a vast array of consumer products, from perfumes and cosmetics to household cleaners and food flavorings.[2] Its presence and concentration are critical to product quality, performance, and sensory experience. Furthermore, in the context of drug development, related ester compounds can be present as excipients, impurities, or leachables from packaging materials, necessitating sensitive detection methods.

The primary analytical challenge lies in accurately isolating and quantifying this semi-volatile compound from complex and diverse matrices. The choice of sample preparation is paramount, as it directly impacts sensitivity, selectivity, and the overall integrity of the mass spectrometry data. This note serves as a practical guide to navigating these challenges.

Analyte Profile: 3,7-Dimethyloctyl Acetate

Understanding the physicochemical properties of the analyte is the foundation of effective method development. These properties dictate the compound's behavior during extraction and analysis.

| Property | Value | Significance for Sample Preparation |

| Molecular Formula | C₁₂H₂₄O₂ | --- |

| Molecular Weight | 200.32 g/mol [1][3][4] | Suitable for standard GC-MS analysis. |

| Boiling Point | ~231 - 238 °C @ 760 mmHg[1][2] | Semi-volatile; requires heat for efficient headspace extraction but is stable enough for GC. |

| Vapor Pressure | 0.104 mmHg @ 25 °C (est.)[1] | Sufficiently volatile for headspace and SPME techniques. |

| Water Solubility | 4.7 mg/L @ 25 °C (est.)[1][2] | Very low solubility ("insoluble") makes it ideal for extraction into organic solvents from aqueous samples. |

| LogP (o/w) | ~4.5 - 4.6[1][3] | Highly non-polar (lipophilic), indicating strong partitioning into non-polar solvents and SPME fiber coatings. |

These properties collectively identify 3,7-dimethyloctyl acetate as a semi-volatile, non-polar compound, making Gas Chromatography-Mass Spectrometry (GC-MS) the ideal analytical platform. The key is to efficiently and cleanly introduce the analyte into the GC system, which is the primary goal of the following sample preparation techniques.

Sample Preparation Strategies: Choosing Your Approach

The optimal sample preparation method is dictated by the sample matrix, the required sensitivity, and available instrumentation. We will discuss three robust methods: Headspace (HS) analysis, Solid-Phase Microextraction (SPME), and Liquid-Liquid Extraction (LLE).

Headspace (HS) Gas Chromatography-Mass Spectrometry

Principle: Headspace analysis is a clean, automated technique ideal for volatile and semi-volatile analytes in complex or "dirty" matrices.[5][6] The sample is sealed in a vial and heated, allowing volatile compounds to partition from the sample matrix into the gas phase (the headspace) above it.[7] A portion of this vapor is then injected into the GC-MS, leaving non-volatile matrix components behind. This minimizes contamination of the GC inlet and column, significantly increasing instrument uptime.[5]

Causality: The relatively high boiling point and vapor pressure of 3,7-dimethyloctyl acetate make it a perfect candidate for this method. Heating the sample vial increases the analyte's vapor pressure, driving more of it into the headspace and increasing sensitivity. The "salting-out" effect, achieved by adding a salt like NaCl to aqueous samples, decreases the solubility of the non-polar analyte, further promoting its transfer into the gas phase.

Best For:

-

Solid or viscous samples (creams, powders, polymers).

-

Complex liquid matrices (beverages, wastewater).

-

Routine quality control with high sample throughput.

Solid-Phase Microextraction (SPME)

Principle: SPME is a solvent-free sample preparation technique that uses a fused-silica fiber coated with a stationary phase to extract analytes.[8] The fiber is exposed to the headspace above the sample or directly immersed in a liquid sample. Analytes adsorb/absorb onto the fiber coating. The fiber is then retracted and transferred to the hot GC inlet, where the analytes are thermally desorbed onto the column.

Causality: SPME combines extraction and concentration into a single step, offering excellent sensitivity for trace-level analysis.[8] The high LogP value of 3,7-dimethyloctyl acetate indicates its strong affinity for non-polar SPME coatings, such as Polydimethylsiloxane (PDMS). This strong interaction allows the fiber to effectively "scavenge" the analyte from the matrix, making it ideal for detecting low concentrations.

Best For:

-

Trace and ultra-trace level analysis.

-

Flavor and fragrance profiling in food and beverages.

-

Analysis of air samples or skin volatiles.[9]

Liquid-Liquid Extraction (LLE)

Principle: LLE is a classic extraction method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10] Due to its very low water solubility and high LogP value, 3,7-dimethyloctyl acetate will preferentially partition into a non-polar organic solvent when extracted from an aqueous sample.

Causality: This method leverages the "like dissolves like" principle. A non-polar solvent (e.g., hexane, dichloromethane) is chosen to maximize the recovery of the non-polar 3,7-dimethyloctyl acetate from a polar matrix (like a beverage or aqueous solution). The efficiency of the extraction depends on the solvent choice, the solvent-to-sample ratio, and the mixing energy provided.[11] For some applications, ionic liquids can also be used as extractants.[12]

Best For:

-

Liquid samples where analyte concentration is relatively high.

-

When an analyte concentration step is required.

-

Laboratories without dedicated HS or SPME automation.

Detailed Experimental Protocols

General Sample Handling:

-

Use glass vials with PTFE-lined septa to prevent plasticizer contamination and analyte loss, especially when using organic solvents.[13]

-

Ensure all glassware is scrupulously clean.

-

Run a solvent blank before and after sample batches to check for system contamination and carryover.[14]

Protocol 1: Static Headspace GC-MS (HS-GC-MS)

This protocol is designed for the analysis of 3,7-dimethyloctyl acetate in a liquid or solid matrix.

Workflow Diagram: Headspace-GC-MS

Caption: Automated workflow for Static Headspace GC-MS analysis.

Methodology:

-

Sample Preparation:

-

For liquid samples (e.g., beverages): Accurately pipette 5 mL of the sample into a 20 mL glass headspace vial.

-

For solid/viscous samples (e.g., cosmetic cream): Accurately weigh 1-2 g of the sample into a 20 mL glass headspace vial.

-

-

Matrix Modification (Optional but Recommended for Aqueous Samples):

-

Add 1-2 g of anhydrous sodium chloride (NaCl) to the vial. This "salting-out" step reduces the solubility of the analyte in the aqueous phase, increasing its concentration in the headspace.

-

-

Vial Sealing: Immediately seal the vial with a PTFE-faced septum and an aluminum crimp cap. Vortex for 30 seconds to ensure mixing.

-

Incubation and Injection: Place the vial in the headspace autosampler tray. The instrument will perform the following steps automatically.

-

Data Acquisition: The separated compounds are detected by the mass spectrometer.

Typical HS-GC-MS Parameters:

| Parameter | Recommended Value | Rationale |

| Vial Size | 20 mL | Standard size providing adequate headspace volume. |

| Equilibration Temp. | 80 - 100 °C | Balances efficient volatilization with thermal stability of the analyte. |

| Equilibration Time | 15 - 30 min | Ensures equilibrium is reached between the sample and headspace.[7] |

| Injection Volume | 1 mL | Standard loop volume for good sensitivity. |

| GC Inlet Temp. | 250 °C | Ensures rapid volatilization of the injected sample. |

| Column | DB-5ms, HP-5ms, or similar | A non-polar column is ideal for this non-polar analyte. |

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)

This protocol provides enhanced sensitivity for trace-level analysis.

Workflow Diagram: SPME-GC-MS

Caption: Automated workflow for HS-SPME-GC-MS analysis.

Methodology: